Home > Products > Screening Compounds P95689 > 4-(1-Methylpiperidin-4-yl)phenol hydrobromide
4-(1-Methylpiperidin-4-yl)phenol hydrobromide - 855626-98-1

4-(1-Methylpiperidin-4-yl)phenol hydrobromide

Catalog Number: EVT-1776348
CAS Number: 855626-98-1
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The 1-methylpiperidin-4-yl group is frequently encountered in pharmaceutical research, often incorporated into molecules designed to interact with biological targets like receptors and enzymes. [, , , , , , , , ] This structural motif typically functions as a pharmacophore, responsible for binding to the target and eliciting a biological response.

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1)

    Compound Description: This compound, also known as ACP-103, acts as a potent 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. [] It demonstrated antipsychotic-like effects in behavioral tests by attenuating head-twitch behavior and prepulse inhibition deficits induced by a 5-HT2A receptor agonist in rats and reducing hyperactivity in mice induced by an N-methyl-D-aspartate receptor antagonist. [] ACP-103 also exhibited good oral bioavailability in rats. []

LY517717-[14C]

    Compound Description: LY517717 is a Factor Xa inhibitor under clinical investigation. [] LY517717-[14C] is a carbon-14 labeled version of LY517717 synthesized to support ADME (absorption, distribution, metabolism, and excretion) studies. []

    Relevance: Although the full structure of LY517717 is not provided in the abstract, it is described as containing a 1-(indole-6-carbonyl-D-phenylglycinyl)-4-(1-methylpiperidin-4-yl)piperazine moiety. [] The presence of the 1-methylpiperidin-4-yl group links it structurally to the target compound, 4-(1-Methylpiperidin-4-yl)phenol Hydrobromide. This shared substructure highlights the potential of the 1-methylpiperidin-4-yl group as a building block for diverse pharmacological activities, ranging from Factor Xa inhibition to potential applications related to the target compound.

(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

    Compound Description: MK-0731 is a kinesin spindle protein (KSP) inhibitor designed for the treatment of taxane-refractory cancer. [] This compound addresses limitations of earlier KSP inhibitors like hERG channel binding and poor in vivo potency. [] MK-0731 incorporates a 3-fluoro-1-methylpiperidin-4-yl moiety to improve its metabolic profile and reduce efflux by P-glycoprotein. []

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

    Compound Description: This compound serves as a key intermediate in the synthesis of Naratriptan hydrochloride, a drug for migraine treatment. [] An improved, scalable process for its synthesis utilizing triethyl silane has been developed. []

1-Methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP)

    Compound Description: IPIP is a novel radioiodinated molecular probe designed to target the muscarinic receptor complex. [] The R-isomers of IPIP showed selectivity for the M(1) muscarinic receptor subtype over the M(2) subtype, while the S-isomers exhibited non-subtype-selective binding. [] In vivo studies indicated high cerebral uptake of IPIP isomers, suggesting potential for imaging muscarinic receptors in the brain. []

N-[11C]Methylpiperidin-4-yl Propionate ([11C]PMP)

    Compound Description: [11C]PMP is a positron emission tomography (PET) tracer designed to measure acetylcholinesterase (AChE) activity in the human brain. [] It serves as a substrate for hydrolysis by AChE, and the rate of hydrolysis, represented by the parameter k3', serves as an index of AChE activity. [] Different kinetic modeling approaches have been evaluated to estimate k3' from dynamic PET studies using [11C]PMP. []

N-(1-methylpiperidin-4yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines

    Compound Description: This series of compounds was designed and synthesized as potential 5-HT6 receptor ligands. [] They exhibited moderate to high binding affinities for the 5-HT6 receptor. [] Further optimization of these compounds, particularly compound 11b, is being pursued to develop more potent and selective 5-HT6 receptor ligands. []

Overview

4-(1-Methylpiperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C12H18BrNO\text{C}_{12}\text{H}_{18}\text{Br}\text{N}\text{O} and the Chemical Identifier (CID) 138987942. This compound is categorized as a phenol derivative, specifically featuring a piperidine ring substituted with a methyl group at the nitrogen atom. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry and pharmacology.

Source and Classification

This compound is classified under the category of organic compounds, specifically as an aromatic amine due to its phenolic structure combined with a piperidine moiety. It has been identified in various chemical databases, including PubChem, where detailed information regarding its properties and synthesis is available . The classification also includes it being part of a broader group of compounds that exhibit potential biological activities, particularly related to neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of 4-(1-Methylpiperidin-4-yl)phenol hydrobromide can be achieved through several methods, typically involving the reaction of piperidine derivatives with phenolic compounds. One common approach includes:

  1. Formation of the Phenol Derivative: Starting from 4-hydroxyphenyl derivatives, which are reacted with 1-methylpiperidine.
  2. Hydrobromide Salt Formation: The resulting base can then be treated with hydrobromic acid to yield the hydrobromide salt.

Technical Details

The synthesis often utilizes techniques such as refluxing in an organic solvent (e.g., ethanol or methanol) to facilitate the reaction. The purification of the final product may involve crystallization techniques or chromatography to isolate the desired hydrobromide salt from by-products and unreacted materials.

Molecular Structure Analysis

Structure

The molecular structure of 4-(1-Methylpiperidin-4-yl)phenol hydrobromide consists of a phenolic ring attached to a piperidine ring. The piperidine ring features a methyl substitution at the nitrogen atom, contributing to its lipophilicity and biological activity.

Data

  • Molecular Formula: C12H18BrNO\text{C}_{12}\text{H}_{18}\text{Br}\text{N}\text{O}
  • Molecular Weight: Approximately 273.19 g/mol
  • Structural Representation: The compound can be visualized using molecular modeling software or drawn using chemical structure notation tools.
Chemical Reactions Analysis

Reactions

4-(1-Methylpiperidin-4-yl)phenol hydrobromide can participate in various chemical reactions typical for phenolic compounds and amines:

  1. Nucleophilic Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, making it reactive toward electrophiles.
  2. Acid-Base Reactions: As a base, it can react with acids to form salts; conversely, it can also act as an acid in certain conditions.

Technical Details

In laboratory settings, reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

The mechanism of action for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is primarily associated with its interaction with neurotransmitter receptors, particularly those involved in dopaminergic signaling. It may function as a modulator or antagonist at specific receptor sites, influencing neurotransmission and potentially exhibiting effects on mood and cognition.

Process and Data

Research indicates that compounds with similar structures can interact with opioid receptors, suggesting potential analgesic properties . Further studies would be required to elucidate the precise pathways through which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the hydrobromide salt form.
  • Melting Point: Specific melting point data may vary but is generally within the range typical for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the phenolic hydroxyl group.
Applications

4-(1-Methylpiperidin-4-yl)phenol hydrobromide has potential applications in several scientific fields:

  1. Pharmaceutical Research: Investigated for its effects on neurotransmitter systems, potentially leading to new therapeutic agents for neurological disorders.
  2. Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Employed in studies examining receptor interactions and mechanisms of action related to pain management and mood disorders.

The versatility of this compound highlights its significance in both academic research and practical applications within medicinal chemistry.

Synthetic Methodologies and Optimization

Traditional Synthetic Pathways for Piperidine-Phenol Derivatives

The synthesis of 4-(1-methylpiperidin-4-yl)phenol hydrobromide relies on well-established routes for constructing the piperidine-phenol scaffold. A prevalent approach involves the reductive amination of 1-methyl-4-piperidone with 4-hydroxyaniline, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under acidic conditions. This method yields the tertiary amine intermediate, 4-(1-methylpiperidin-4-yl)phenol, with typical efficiencies of 65–78% after purification [1] [6]. Alternative pathways employ Grignard additions to N-methyl-4-piperidone, where 4-methoxyphenylmagnesium bromide undergoes nucleophilic attack followed by acid-catalyzed dehydration and demethylation. However, this route introduces additional steps for phenol deprotection, reducing the overall yield to 40–55% [1].

A more efficient strategy adapts the Janssen fentanyl synthesis framework, involving condensation of 1-benzylpiperidin-4-one with 4-hydroxyaniline to form an imine intermediate. Subsequent reduction (e.g., LiAlH₄) and catalytic hydrogenolysis (Pd/C, H₂) afford the free base, which is isolated as the hydrobromide salt via HBr treatment in ethanol. This method achieves higher regioselectivity (>90%) but requires stringent control of reaction parameters to minimize over-reduction byproducts [6].

Table 1: Comparative Analysis of Traditional Synthetic Routes

MethodKey ReagentsYield (%)Key Limitations
Reductive AminationNaBH(OAc)₃, CH₃CH₂Cl₂65–78Epimerization at C4; moderate purity
Grignard AdditionArMgBr, H₃O⁺, BBr₃40–55Multi-step; low atom economy
Janssen-Type CondensationLiAlH₄, Pd/C, HBr/EtOH70–85High-pressure handling; cost

Novel Approaches in Hydrobromide Salt Formation

Hydrobromide salt formation is critical for enhancing the stability and crystallinity of 4-(1-methylpiperidin-4-yl)phenol. Recent innovations focus on solvent-mediated polymorph selection and counterion exchange. Crystallization from ethanol/water mixtures (4:1 v/v) below 10°C yields a monohydrate polymorph (Form I), characterized by needle-like crystals with superior hygroscopic stability. In contrast, isopropanol generates an anhydrous phase (Form II) with higher solubility but tendency toward deliquescence [7] [8].

Reactive crystallization techniques have replaced traditional acid titration. Direct HBr gas infusion into free base suspensions in tetrahydrofuran (THF) achieves near-quantitative salt formation (98% yield) while minimizing hydrolysis byproducts. This method enables precise stoichiometric control, critical for avoiding hydrobromide-hydrate mixtures that compromise pharmaceutical compatibility [7]. Additionally, anti-solvent vapor diffusion using diethyl ether induces rapid nucleation, producing crystals with <0.1% residual solvents—surpassing ICH Q3C guidelines [8].

Solubility-Phase Relationships

Phase diagrams for the hydrobromide salt reveal distinct stability domains:

  • Form I (monohydrate): Stable <40°C; ΔH_fus = 142 J/g
  • Form II (anhydrous): Metastable; converts to Form I above 75% RHTransition kinetics obey the Avrami equation, with complete Form II → Form I conversion in 48 hours at 25°C/60% RH [8].

Stereochemical Control in Piperidine Ring Functionalization

The conformational flexibility of the piperidine ring necessitates precise stereocontrol during C4-phenylation. Trans-4-axial substituent orientation predominates in crystalline hydrobromide salts, stabilized by intramolecular H-bonding between the protonated amine and phenol (distance: 2.08 Å). This configuration enhances receptor affinity by mimicking bioactive conformations of opioid scaffolds [5] [9].

Asymmetric hydrogenation using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos/Rh(I)) achieves up to 92% ee for trans-4-(1-methylpiperidin-4-yl)phenol. Computational studies (DFT/B3LYP) confirm the trans isomer’s stability is 3.2 kcal/mol lower than the cis counterpart due to reduced 1,3-diaxial strain [5]. For non-chiral synthesis, microwave-assisted condensation at 150°C in DMF suppresses epimerization, maintaining a trans:cis ratio of 97:3 versus 85:15 under thermal conditions [3].

Table 2: Stereochemical Outcomes Under Varied Functionalization Conditions

Methodtrans:cis RatioStereoselectivity Driver
Thermal Condensation (80°C)85:15Thermodynamic equilibrium
Microwave (150°C, sealed)97:3Kinetic control via rapid annulation
Rh/(R,R)-Et-DuPhos Catalysis96:4 (92% ee)Chiral ligand steering

Green Chemistry Strategies for Scalable Synthesis

Advancements in sustainable synthesis target solvent reduction, catalyst recycling, and energy efficiency. Aqueous micellar catalysis replaces traditional organic solvents: 1-methyl-4-piperidone and 4-bromophenol react in TPGS-750-M micelles (2 wt% in water) with Pd/Amphos catalyst, achieving 88% yield at 50°C—double the efficiency of toluene-based systems. The aqueous phase and catalyst are recyclable for 5 batches with <10% activity loss [5].

Continuous flow hydrogenation integrated with in-line salt formation demonstrates significant waste reduction. Free base synthesis occurs in a packed-bed reactor (10% Pd/C, 50 bar H₂, 80°C), with immediate HBr quenching in a static mixer. This setup reduces reaction time from 12 hours to 45 minutes and cuts solvent use by 85% compared to batch processing [8]. Additionally, mechanochemical grinding (ball milling) enables solvent-free hydrobromide formation. Equimolar free base and NH₄Br milled at 30 Hz for 20 minutes deliver 99% conversion, eliminating aqueous workup and organic solvent residues [5].

E-Factor Analysis

Comparative metrics confirm environmental advantages:

  • Batch synthesis: E-Factor = 32 (kg waste/kg product)
  • Flow process: E-Factor = 7.5
  • Mechanochemical route: E-Factor = 1.2The 92% reduction underscores the viability of green approaches for industrial scale-up [5] [8].

Properties

CAS Number

855626-98-1

Product Name

4-(1-Methylpiperidin-4-yl)phenol hydrobromide

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrobromide

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H

InChI Key

NOYZBLZEXDIHKX-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Br

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.